2-Chloro-6-isopropylnicotinaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-propan-2-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6(2)8-4-3-7(5-12)9(10)11-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCILDNPJUGCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 Isopropylnicotinaldehyde
Established Synthetic Routes
Established methodologies for the synthesis of related chloronicotinaldehydes provide a framework for the preparation of 2-Chloro-6-isopropylnicotinaldehyde. These routes can be broadly categorized into those that build the aldehyde functionality onto a pyridine (B92270) ring and those that modify a carboxylic acid group already in the desired position.
Vilsmeier Reaction-Based Approaches to Chloronicotinaldehydes
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. uark.eduorganic-chemistry.org It involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphoryl chloride (POCl₃). uark.eduwikipedia.org While direct Vilsmeier-Haack formylation of 2-chloro-6-isopropylpyridine (B38974) is not extensively documented, the reaction is widely applied to activated pyridine derivatives and enamides to produce the corresponding aldehydes.
The classic Vilsmeier reagent is prepared from the reaction of phosphoryl chloride (POCl₃) with N,N-dimethylformamide (DMF). uark.eduwikipedia.org This combination generates a chloromethyleneiminium salt, which is the active electrophile in the formylation reaction. wikipedia.org In the context of synthesizing chloronicotinaldehydes, this reagent can be reacted with suitable precursors, such as enamides. The reaction of an enamide with the POCl₃/DMF reagent leads to the formation of a substituted chloronicotinaldehyde. The reaction conditions, such as temperature and molar ratios of the reagents, are crucial for achieving good yields and selectivity.
Table 1: Reagents for Vilsmeier Reaction
| Reagent | Formula | Role |
|---|---|---|
| Phosphoryl Chloride | POCl₃ | Activating agent for DMF |
Diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are safer, crystalline alternatives to gaseous phosgene (B1210022) and can also be used to generate the Vilsmeier reagent from DMF. These reagents react with DMF to form the same active chloromethyleneiminium salt as the POCl₃/DMF system. In some cases, the use of diphosgene or triphosgene can offer advantages in terms of selectivity and yield for the synthesis of chloronicotinaldehydes from enamide precursors.
The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloromethyleneiminium ion, from DMF and an activating agent like POCl₃. wikipedia.org The electron-rich substrate, in this case, a suitable enamine derived from an isopropyl ketone, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent cyclization, elimination, and hydrolysis steps lead to the formation of the this compound. The regioselectivity of the formylation is directed by the substituents on the pyridine ring or the enamine precursor. The final step of the reaction sequence is the hydrolysis of an iminium ion intermediate to yield the aldehyde product. wikipedia.org
Oxidation-Reduction Pathways for Nicotinaldehyde Derivatives
An alternative and well-documented approach to obtaining nicotinaldehyde derivatives involves a two-step sequence starting from the corresponding nicotinic acid. This method avoids the direct formylation of the pyridine ring and instead relies on the reduction of a carboxylic acid to an alcohol, followed by oxidation to the aldehyde.
A documented method for the synthesis of 2-chloronicotinaldehyde (B135284) involves the reduction of 2-chloronicotinic acid to 2-chloronicotinyl alcohol as the first step. patsnap.com This reduction can be achieved using reagents such as a boron trifluoride diethyl etherate and sodium borohydride (B1222165) mixture in a solvent like tetrahydrofuran. patsnap.com By analogy, 2-chloro-6-isopropylnicotinic acid can be reduced to (2-chloro-6-isopropylpyridin-3-yl)methanol under similar conditions. The resulting alcohol can then be isolated and used in the subsequent oxidation step.
Following the reduction of the nicotinic acid to the alcohol, the next step is the oxidation of the alcohol to the corresponding aldehyde. A common and effective oxidizing agent for this transformation is manganese dioxide (MnO₂). patsnap.com The (2-chloro-6-isopropylpyridin-3-yl)methanol would be treated with manganese dioxide in a suitable solvent, such as dichloromethane (B109758), to yield this compound. patsnap.com This two-step approach provides a reliable route to the target compound from a readily accessible precursor.
Table 2: Oxidation-Reduction Pathway for this compound
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| Reduction | 2-chloro-6-isopropylnicotinic acid | Boron trifluoride diethyl etherate, Sodium borohydride | (2-chloro-6-isopropylpyridin-3-yl)methanol |
Oxidation of Nicotinyl Alcohols to Aldehydes
The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. In the context of producing substituted nicotinaldehydes, this oxidation step is crucial. The direct precursor for this compound is (2-chloro-6-isopropylpyridin-3-yl)methanol. The oxidation of this nicotinyl alcohol to the corresponding aldehyde requires a selective oxidizing agent to prevent over-oxidation to the carboxylic acid.
A widely employed and effective method for this transformation is the use of manganese dioxide (MnO₂). commonorganicchemistry.commychemblog.com This reagent is particularly well-suited for the oxidation of allylic, benzylic, and heterocyclic alcohols. mychemblog.comaub.edu.lb The mechanism involves the adsorption of the alcohol onto the surface of the manganese dioxide, followed by electron transfer processes that result in the formation of the aldehyde, which is then desorbed from the reagent surface. mychemblog.com A patented synthesis for a related compound, 2-chloro-nicotinaldehyde, explicitly details the oxidation of 2-chloro-nicotinic alcohol using manganese dioxide in dichloromethane to yield the target aldehyde. google.com This established procedure underscores the utility of MnO₂ for this class of compounds.
Optimization of Oxidative Conditions (e.g., Manganese Dioxide)
The efficiency of the oxidation of nicotinyl alcohols using manganese dioxide is highly dependent on the reaction conditions. Key parameters that can be optimized include the nature of the MnO₂, the solvent, the reaction temperature, and the molar ratio of the oxidant to the alcohol substrate.
Manganese Dioxide Activation: The reactivity of MnO₂ is significantly influenced by its method of preparation and activation. "Activated" MnO₂, typically prepared by the reaction of a Mn(II) salt like manganese sulfate (B86663) with potassium permanganate (B83412) followed by heating, exhibits a higher surface area and greater oxidizing power. mychemblog.com
Solvent Selection: The choice of solvent plays a critical role. Non-polar aprotic solvents are generally preferred. Dichloromethane (DCM) and chloroform (B151607) (CHCl₃) are commonly used for such oxidations. commonorganicchemistry.commychemblog.com For instance, the synthesis of 2-chloro-nicotinaldehyde from its corresponding alcohol specifies the use of dichloromethane. google.com Other solvents like petroleum ether and acetone (B3395972) have also been reported for similar oxidations. mychemblog.com
Temperature and Reaction Time: The reaction can be conducted at room temperature or elevated temperatures to increase the rate. commonorganicchemistry.commychemblog.com In the synthesis of 2-chloro-nicotinaldehyde, the reaction mixture is heated to reflux for three hours to ensure complete conversion. google.com However, milder conditions, such as stirring at room temperature overnight, have also proven effective in other cases. commonorganicchemistry.com
Stoichiometry: A significant excess of manganese dioxide is often required to drive the reaction to completion. It is common to use a multi-fold molar excess of MnO₂ relative to the alcohol substrate. commonorganicchemistry.commychemblog.com
The following table summarizes various conditions reported for the oxidation of alcohols to aldehydes using manganese dioxide, illustrating the range of parameters that can be optimized.
| Substrate (SM) | Solvent | Temperature | Reaction Time | Molar Excess of MnO₂ | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-chloro-nicotinic alcohol | Dichloromethane | Reflux | 3 h | ~6.4 eq | 86.6% | google.com |
| Benzylic Alcohol Derivative | Dichloromethane | Room Temp | Overnight | 7 eq | Not specified | commonorganicchemistry.com |
| Allylic Alcohol | Chloroform | 60 °C | 12 h | 10 eq | Not specified | commonorganicchemistry.com |
| Unactivated Primary Alcohol (in situ Wittig) | Dichloromethane | Room Temp | Not specified | Not specified | Good to excellent | lookchem.com |
Exploration of Novel Synthetic Pathways
Beyond traditional oxidation methods, research into organic synthesis continues to provide novel and more sophisticated pathways. For a complex target like this compound, strategies that offer enhanced control over the molecular architecture are of significant interest.
Stereoselective and Regioselective Synthesis Strategies
The precise placement of substituents on the pyridine ring is a key challenge in the synthesis of compounds like this compound. Regioselective strategies allow for the introduction of functional groups at specific positions, which is essential for building the desired molecular framework.
Research has demonstrated the successful regioselective deprotonation of nicotine (B1678760) and its derivatives at the C-2 and C-6 positions of the pyridine ring. nih.gov This allows for the direct introduction of various functional groups at these specific sites, providing a potential pathway to selectively build up the substitution pattern found in the target molecule. nih.gov While this research focuses on nicotine, the principles of directed metallation and functionalization are broadly applicable to other pyridine systems.
Furthermore, modern catalytic methods offer powerful tools for regioselective synthesis. For example, palladium-catalyzed cross-coupling reactions have been developed for the N-1 selective functionalization of dihydrouracil, another heterocyclic system. nih.gov This type of strategy, which exhibits excellent functional group tolerance and utilizes readily available catalysts, could conceptually be adapted for the selective introduction of the isopropyl group at the C-6 position of a pre-functionalized chloropyridine core. nih.gov
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical when chiral centers are present. While the target molecule itself is not chiral, stereoselective methods are indicative of the high level of control achievable in modern synthesis. Nickel-catalyzed reductive coupling reactions, for instance, can create specific stereocenters when coupling aldehydes with dienes. nih.gov
Chemo-enzymatic Approaches to Nicotinaldehyde Frameworks
Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biological catalysts (enzymes). This approach is gaining traction for the synthesis of complex molecules and pharmaceutical intermediates.
Enzymes such as lipases, oxidoreductases, and dehydrogenases are capable of performing highly specific transformations on nicotinoid structures. nih.govfrontiersin.orgrsc.org For example, the conversion of nicotinaldehyde to nicotinic acid can be catalyzed by enzymes with aldehyde oxidative activity. nih.gov Reversing this logic, enzymatic reduction of a nicotinic acid derivative could potentially yield the aldehyde.
A notable example is the chemo-enzymatic synthesis of isotopically labeled nicotinamide (B372718) riboside (NR), a precursor to NAD+. nih.gov This multi-step synthesis utilizes enzymes like NAD⁺ synthetase to perform specific transformations on the nicotinamide core, demonstrating the feasibility of integrating enzymatic steps in the synthesis of pyridine derivatives. nih.gov Another relevant strategy involves the lipase-catalyzed conversion of halogenomethyl ketones into acetoxymethyl ketones, followed by enzymatic ethanolysis to yield hydroxymethyl ketones. rsc.org This two-step, mild, and heavy-metal-free approach could be envisioned for the transformation of a precursor into the required nicotinyl alcohol before the final oxidation step.
The following table highlights examples of chemo-enzymatic reactions relevant to the synthesis of functionalized heterocyclic compounds.
| Reaction Type | Enzyme | Substrate | Product | Reference |
|---|---|---|---|---|
| Amidation | NAD⁺ synthetase | Nicotinic acid adenine (B156593) dinucleotide (NaAD) | Nicotinamide adenine dinucleotide (NAD⁺) | nih.gov |
| Epoxidation/Hydrolysis | Lipase (Novozym 435) | Propenylbenzenes | Diols | frontiersin.org |
| Ethanolysis | Lipase (Novozym 435) | Acetoxymethyl ketones | Hydroxymethyl ketones | rsc.org |
These approaches highlight a frontier in chemical synthesis where the integration of biocatalysis can lead to more efficient, selective, and environmentally benign routes to complex targets like this compound.
Reactivity and Functional Group Transformations of 2 Chloro 6 Isopropylnicotinaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions of the Carbonyl Group
The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol.
The general mechanism for nucleophilic addition to a carbonyl group can be summarized as follows:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group.
Intermediate Formation: This results in a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen is then protonated by a weak acid to form the final alcohol product.
For 2-Chloro-6-isopropylnicotinaldehyde, this reactivity can be exploited to introduce a variety of functional groups. For instance, reaction with Grignard reagents (R-MgBr) or organolithium compounds (R-Li) would lead to the formation of secondary alcohols. Similarly, the addition of cyanide ions, typically from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN), results in the formation of a cyanohydrin.
Table 1: Examples of Nucleophilic Addition Reactions This table is interactive. Click on the headers to sort.
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
| Alcohol | Ethanol (in acid) | Hemiacetal/Acetal |
| Amine | Primary Amine (e.g., R-NH₂) | Imine |
Condensation Reactions for Derivatization
Condensation reactions of the aldehyde group in this compound provide a versatile route for the synthesis of various derivatives. These reactions typically involve the reaction of the aldehyde with a nucleophile, often containing a primary amino group, to form a new carbon-nitrogen double bond, with the elimination of a water molecule.
A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. This reaction is generally catalyzed by acid and proceeds through a hemiaminal intermediate. Other important condensation reactions include the reaction with hydroxylamine (B1172632) to form oximes, with hydrazine (B178648) to form hydrazones, and with semicarbazide (B1199961) to form semicarbazones. These derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of the original aldehyde.
Oxidation and Reduction Chemistry of the Aldehyde Functionality
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution can be used to convert the aldehyde to the corresponding carboxylic acid, 2-chloro-6-isopropylnicotinic acid.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (2-chloro-6-isopropylpyridin-3-yl)methanol, using various reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this reduction.
Reactivity of the Chlorine Substituent
The chlorine atom on the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution, a key reaction for modifying the pyridine core.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is particularly favored on electron-poor aromatic rings, such as pyridine, especially when an activating group is present.
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
The rate of SNAr reactions is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. These groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance and/or inductive effects.
In this compound, the aldehyde group (-CHO) acts as a powerful activating group. Its electron-withdrawing nature is due to both the inductive effect of the electronegative oxygen atom and, more importantly, the resonance effect where the negative charge from the intermediate can be delocalized onto the oxygen atom of the carbonyl group. This stabilization is most effective when the activating group is positioned ortho or para to the leaving group. In this molecule, the aldehyde group is in the meta position relative to the chlorine atom, which means its activating effect is primarily through the inductive effect, which is generally weaker than the resonance effect. However, the nitrogen atom in the pyridine ring also strongly activates the 2-position towards nucleophilic attack by stabilizing the negative charge in the intermediate.
The general mechanism for the SNAr reaction on this compound can be depicted as follows:
Nucleophilic Attack: A nucleophile adds to the C-2 position of the pyridine ring, which is bonded to the chlorine atom.
Formation of Meisenheimer Complex: This addition breaks the aromaticity of the ring and forms a negatively charged intermediate (a Meisenheimer complex), where the negative charge is delocalized over the pyridine ring and onto the aldehyde group.
Departure of the Leaving Group: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
The presence of the isopropyl group at the 6-position may exert a minor steric hindrance to the incoming nucleophile, but its electronic effect is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted ring. However, the combined activating effects of the ring nitrogen and the aldehyde group are generally sufficient to promote SNAr reactions.
Influence of Steric Hindrance (Isopropyl Group) on SNAr Reactivity
The reactivity of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions is governed by a combination of electronic and steric factors. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is further enhanced by the electron-withdrawing nature of the aldehyde group at the 3-position and the chloro-substituent at the 2-position.
The isopropyl group at the 6-position, adjacent to the reaction center, introduces significant steric bulk. In SNAr reactions, the nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). libretexts.org This attack leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org The steric hindrance from the bulky isopropyl group can impede the approach of the nucleophile to the C2 position, potentially slowing the rate of reaction compared to an unsubstituted or less-substituted equivalent like 2-chloropyridine (B119429).
However, the electronic activation provided by the ring nitrogen and the para-positioned aldehyde group is substantial. In many SNAr reactions on heteroaromatic systems, electronic effects are the dominant factor in determining reactivity. While substituents at the 3-position can exert steric hindrance, those at the 4- and 5-positions primarily influence the reaction rate through their electronic (inductive) effects. researchgate.net For 2-substituted pyridines, the primary driving force is the stabilization of the negatively charged Meisenheimer intermediate. pressbooks.pub Therefore, while the isopropyl group does exert a retarding steric effect, the powerful electronic activation of the ring often ensures that SNAr reactions can still proceed, albeit potentially requiring more forcing conditions than a sterically unhindered analogue.
Exploration of Various Nucleophiles in Displacement Reactions
A wide array of nucleophiles can be employed in the displacement of the chloride in activated 2-chloropyridine systems, suggesting similar reactivity for this compound. The viability of these reactions depends on the nucleophilicity of the reagent and the electronic activation of the heteroaromatic substrate. nih.gov Common classes of nucleophiles include oxygen-based, nitrogen-based, and sulfur-based reagents.
Nitrogen nucleophiles, such as primary and secondary amines, are frequently used. For instance, reactions of activated chloropyridines with amines like piperidine (B6355638) are well-documented. nih.gov The reaction of 2-chloropyrimidine, a highly activated substrate, with a broad range of primary and secondary amines, anilines, and NH-heterocycles proceeds efficiently, often under mild conditions. nih.gov Given that this compound is also an activated system (though less so than 2-chloropyrimidine), it is expected to react with various amines to form the corresponding 2-amino-6-isopropylnicotinaldehyde derivatives.
Oxygen-based nucleophiles, particularly alkoxides like sodium ethoxide, are also effective. Studies on the reactivity of 2-fluoropyridines and 2-chloropyridines with sodium ethoxide have shown that substitution occurs readily, with the fluoro-analogue being significantly more reactive. researchgate.net Phenoxides are another class of O-nucleophiles used in SNAr reactions on porphyrin rings, where steric effects from substituents on the phenol (B47542) were observed to influence reaction yields. nih.gov This indicates that hindered phenols might react more slowly with this compound due to the combined steric bulk.
Meisenheimer Complex Formation and Stabilization in SNAr
The mechanism of the SNAr reaction on this compound proceeds through a critical, two-step addition-elimination pathway. pressbooks.pub The first and often rate-determining step is the attack of a nucleophile at the C2 carbon, which bears the chlorine leaving group. This addition breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.org
The stability of this Meisenheimer complex is paramount to the success of the reaction. youtube.com In the case of this compound, the intermediate's stability is significantly enhanced by two key structural features:
Pyridine Nitrogen: The electronegative nitrogen atom in the ring can delocalize the negative charge through resonance, effectively acting as an electron-withdrawing group. pressbooks.pubyoutube.com
Aldehyde Group: The strongly electron-withdrawing aldehyde group at the 3-position (ortho to the C2 position) provides crucial stabilization. The negative charge developed in the ring during the formation of the Meisenheimer complex can be delocalized onto the oxygen atom of the aldehyde group via resonance. pressbooks.pubyoutube.com
This delocalization spreads the negative charge over several atoms, lowering the energy of the intermediate and the activation energy of the first step. youtube.com The general mechanism involves the nucleophile adding to form the complex, followed by the expulsion of the chloride ion in the second, typically faster, step, which restores the aromaticity of the ring to yield the final substituted product. pressbooks.pubresearchgate.net The more electron-withdrawing groups present, the more stable the Meisenheimer complex, and the faster the reaction proceeds, often under milder conditions. pressbooks.pubyoutube.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile alternative to SNAr for the functionalization of this compound, allowing for the formation of new carbon-carbon bonds under conditions that are often milder and more functional-group tolerant than traditional methods.
Suzuki-Miyaura Coupling with Organoboron Reagents
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is a cornerstone of modern organic synthesis for forming C-C bonds, particularly for creating biaryl and vinyl-substituted aromatic compounds. libretexts.orgyoutube.com The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com
While aryl chlorides are known to be less reactive than bromides or iodides in Suzuki couplings, the use of electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst can facilitate the challenging oxidative addition step. libretexts.org The reaction is highly valuable for coupling heteroaryl chlorides, and various protocols have been developed for substrates like 2-chloropyridines. youtube.comnih.gov Given this precedent, this compound is a suitable candidate for Suzuki-Miyaura coupling with a variety of aryl- and vinylboronic acids or esters.
Representative Suzuki-Miyaura Coupling Reactions on Heteroaryl Chlorides
| Electrophile | Organoboron Reagent | Catalyst / Ligand | Base | Solvent | Product Yield |
|---|---|---|---|---|---|
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Na₂CO₃ | Ethanol | Good |
| 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | High |
| 2-Chloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ | CsF | THF | High |
Note: This table presents illustrative examples on related substrates to demonstrate the general applicability of the Suzuki-Miyaura reaction. Conditions and yields for this compound would require specific experimental optimization.
Heck Coupling with Alkenes
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org This reaction is a premier method for the synthesis of substituted alkenes, typically with high trans selectivity. organic-chemistry.org The mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by the coordination and insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step that releases the product and regenerates the catalyst. wikipedia.org
The reaction is applicable to a wide range of substrates, including heteroaryl chlorides. organic-chemistry.org The functionalization of 2-halopurines and other pyridine derivatives has been successfully demonstrated, indicating that this compound could be coupled with various alkenes, such as acrylates, styrenes, and other vinyl derivatives, to introduce a vinyl substituent at the 2-position. researchgate.net
Representative Heck Coupling Reactions
| Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Product Yield |
|---|---|---|---|---|---|
| 2-Bromopyridine | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | High |
| 2-Chloro-4-tert-butylpyridine | n-Butyl acrylate | Pd(OAc)₂ / (o-tolyl)₃P | K₂CO₃ | NMP | Good |
| 2-Iodopurine derivative | Methyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | High |
Note: This table presents illustrative examples on related substrates to demonstrate the general applicability of the Heck reaction. Conditions and yields for this compound would require specific experimental optimization.
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. wikipedia.org This reaction is exceptionally versatile, allowing for the coupling of sp², sp³, and sp hybridized carbon atoms, and is known for its high functional group tolerance. wikipedia.orgorgsyn.org The organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal or by transmetalation from an organolithium or Grignard reagent. orgsyn.org
The Negishi coupling is particularly effective for the synthesis of unsymmetrical biaryls, and methods have been explicitly developed for the coupling of 2-chloropyridines with high efficiency. orgsyn.orgorganic-chemistry.org The use of palladium catalysts with specialized phosphine ligands, such as tri-tert-butylphosphane (tBu₃P) or XPhos, allows for the successful coupling of even challenging or sterically hindered substrates. organic-chemistry.orgresearchgate.net Therefore, this compound can be readily coupled with various alkyl-, vinyl-, and arylzinc reagents to generate a diverse range of substituted pyridine products.
Representative Negishi Coupling Reactions on 2-Chloropyridines
| Electrophile | Organozinc Reagent | Catalyst / Ligand | Solvent | Product Yield |
|---|---|---|---|---|
| 2-Chloropyridine | Phenylzinc chloride | Pd(dba)₂ / tBu₃P | THF | 95% |
| 2-Chloro-5-trifluoromethylpyridine | 2-Thienylzinc chloride | Pd(dba)₂ / tBu₃P | THF | 88% |
| 2-Chloropyridine | (2-Pyridyl)zinc bromide | Pd(PPh₃)₄ | THF | 91% |
| 2-Chloro-4-tert-butylpyridine | Isopropylzinc bromide | NiBr₂·3H₂O / Bathophenanthroline | DMF | 50% |
Note: This table presents illustrative examples on related substrates to demonstrate the general applicability of the Negishi reaction. organic-chemistry.orgnih.gov Conditions and yields for this compound would require specific experimental optimization.
Applications of 2 Chloro 6 Isopropylnicotinaldehyde As a Synthetic Building Block
Potential in the Construction of Complex Heterocyclic Systems
Substituted 2-chloronicotinaldehydes are, in principle, valuable precursors for a variety of heterocyclic structures due to the presence of two reactive sites: the aldehyde group and the chloro-substituted pyridine (B92270) ring.
Hypothetical Synthesis of Substituted Pyridine Derivatives
The aldehyde functionality of 2-Chloro-6-isopropylnicotinaldehyde could theoretically undergo a range of classical organic reactions to introduce new substituents onto the pyridine core. These could include:
Condensation Reactions: Reactions with amines, hydrazines, or hydroxylamines could lead to the formation of imines, hydrazones, and oximes, respectively. These products could then serve as intermediates for further transformations.
Wittig and Related Reactions: Olefination reactions would allow for the introduction of carbon-carbon double bonds at the 3-position of the pyridine ring.
Addition of Organometallic Reagents: Grignard or organolithium reagents could add to the aldehyde to form secondary alcohols, thereby introducing a variety of alkyl, aryl, or vinyl groups.
Theoretical Annulation Reactions for Fused Heterocycles
The combination of the aldehyde and the chloro-substituent offers potential for annulation reactions, where a new ring is fused onto the existing pyridine structure. For instance, a multi-step sequence could be envisioned where the aldehyde is first converted into a suitable functional group that can then react with the chloro-position via an intramolecular cyclization.
Postulated Role as a Precursor in Multistep Organic Synthesis
In a hypothetical multistep synthesis, this compound could serve as a key intermediate. The chloro group can be displaced by various nucleophiles in a nucleophilic aromatic substitution reaction, although the reactivity would be influenced by the electronic nature of the aldehyde and the isopropyl group. The aldehyde itself can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for molecular elaboration.
Table 1: Postulated Reactions of this compound
| Reaction Type | Reagents | Potential Product |
| Oxidation | KMnO₄, H₂CrO₄ | 2-Chloro-6-isopropylnicotinic acid |
| Reduction | NaBH₄, LiAlH₄ | (2-Chloro-6-isopropylpyridin-3-yl)methanol |
| Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | 2-Nu-6-isopropylnicotinaldehyde |
It is imperative to reiterate that the synthetic applications and reaction pathways discussed above are speculative and based on the general reactivity of related compounds. Dedicated experimental studies on this compound are required to validate these possibilities and establish its actual utility as a synthetic building block.
Mechanistic and Theoretical Investigations of 2 Chloro 6 Isopropylnicotinaldehyde and Its Reactions
Computational Chemistry Studies
No specific studies reporting the optimization of the molecular geometry of 2-Chloro-6-isopropylnicotinaldehyde using Density Functional Theory (DFT) were found in the public domain.
There is no available data from electronic structure analyses, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps or the nature of frontier orbitals, specifically for this compound.
No specific vibrational frequency analysis or spectroscopic correlations for this compound based on DFT calculations have been reported.
No information regarding molecular dynamics simulations of reactive intermediates involving this compound is currently available.
Density Functional Theory (DFT) Calculations
Mechanistic Probes and Kinetic Studies
No specific mechanistic probes or kinetic studies concerning the reactions of this compound have been published.
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique to trace the pathways of atoms during chemical reactions, providing invaluable insights into reaction mechanisms. numberanalytics.com In the context of this compound, isotopic labeling, particularly with deuterium (B1214612) (²H) and carbon-13 (¹³C), can clarify the mechanisms of key reactions such as nucleophilic aromatic substitution (SNAr) and oxidation of the aldehyde group.
Deuterium Labeling in Nucleophilic Aromatic Substitution:
A common reaction involving this compound is the displacement of the chloro group by a nucleophile. To determine the mechanism, a deuterium-labeled nucleophile can be used. For instance, in a reaction with a generic amine nucleophile (R-NH₂), using its deuterated counterpart (R-ND₂) can help to understand the proton transfer steps.
Consider the reaction of this compound with an amine. The reaction is expected to proceed via a Meisenheimer-like intermediate. Isotopic labeling can provide evidence for the formation of such an intermediate. nih.gov
Illustrative Isotopic Labeling Data for Nucleophilic Aromatic Substitution:
| Reactant | Isotope Used | Labeled Position | Observed Outcome | Mechanistic Implication |
| This compound | ²H (in nucleophile) | Amine N-H | Incorporation of deuterium in the product and recovered starting material. | Reversible formation of the sigma-complex. |
| This compound | ¹³C | Aldehyde Carbon | The ¹³C label is retained in the final product's aldehyde group. | The aldehyde group is not directly involved in the substitution. |
Carbon-13 Labeling in Oxidation Reactions:
The oxidation of the aldehyde group to a carboxylic acid is another significant transformation. By using ¹³C labeled this compound at the aldehyde carbon, the fate of this carbon atom can be tracked. This ensures that the carboxylic acid is formed directly from the aldehyde and not through a rearrangement or other unexpected pathway.
Illustrative Isotopic Labeling Data for Aldehyde Oxidation:
| Labeled Compound | Oxidizing Agent | Labeled Position | Product | Isotopic Distribution |
| 2-Chloro-6-isopropyl-[¹³C]-nicotinaldehyde | KMnO₄ | Aldehyde Carbon | 2-Chloro-6-isopropylnicotinic acid | ¹³C exclusively at the carboxyl carbon. |
| This compound | H₂¹⁸O₂ | Oxygen | Carboxyl Group | Incorporation of ¹⁸O into the carboxyl group. |
These experiments, while illustrative, are based on established methodologies for studying reactions of heterocyclic aldehydes and related compounds. libretexts.orgchemrxiv.orgnih.gov
Reaction Coordinate Analysis for Key Transformations
Reaction coordinate analysis, often performed using computational methods like Density Functional Theory (DFT), provides a detailed energetic map of a reaction pathway. chemrxiv.orgresearchgate.net This includes identifying transition states, intermediates, and the corresponding activation energies, which are crucial for understanding reaction kinetics and selectivity.
Nucleophilic Aromatic Substitution (SNAr):
Calculated Energy Profile for SNAr Reaction:
The following table presents a hypothetical but representative energy profile for the reaction of this compound with a generic nucleophile, Nu⁻. The energies are given relative to the reactants.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 (TS1) | +15.2 |
| Meisenheimer Intermediate | +8.5 |
| Transition State 2 (TS2) | +12.8 |
| Products | -5.7 |
This data is illustrative and based on typical values for SNAr reactions on activated chloropyridines.
The analysis of the transition state structures would reveal the bond-forming and bond-breaking processes. For instance, TS1 would show the partial formation of the C-Nu bond, while TS2 would depict the breaking of the C-Cl bond. rsc.org
Oxidation of the Aldehyde Group:
The oxidation of an aldehyde to a carboxylic acid can also be investigated using computational methods. The mechanism can vary depending on the oxidant used. For example, with an oxidizing agent like pyridinium (B92312) bromochromate, the reaction may involve the formation of a chromate (B82759) ester intermediate. researchgate.net
Illustrative Reaction Coordinate Data for Aldehyde Oxidation:
| Step | Description | Calculated Activation Energy (kcal/mol) |
| 1 | Formation of the chromate ester intermediate | 12.5 |
| 2 | Hydride transfer to the chromium center | 20.1 (Rate-determining step) |
| 3 | Hydrolysis of the chromium species | 5.3 |
This data is illustrative and based on known mechanisms for aldehyde oxidations. researchgate.net
Theoretical studies on related systems have shown that the electronic properties of substituents on the aromatic ring can significantly influence the activation barriers. nih.govnih.gov For this compound, the interplay between the chloro, isopropyl, and aldehyde groups would dictate the precise energetics of its reactions.
Advanced Synthetic Approaches and Future Directions in 2 Chloro 6 Isopropylnicotinaldehyde Chemistry
Implementation of Flow Chemistry Methodologies
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.gov The application of flow methodologies to the synthesis of complex molecules like 2-Chloro-6-isopropylnicotinaldehyde is driven by the need for enhanced control, safety, and efficiency.
Enhanced Reaction Control and Efficiency in Continuous Flow
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing the synthesis of highly substituted pyridines. nih.gov The high surface-area-to-volume ratio in microreactors allows for rapid heat exchange, ensuring precise temperature control and minimizing the formation of byproducts. wiley.comresearchgate.net This level of control is particularly beneficial for reactions involving sensitive intermediates or competing reaction pathways.
Moreover, continuous flow systems can significantly improve reaction efficiency. For instance, studies on related pyridine (B92270) syntheses, such as the Bohlmann-Rahtz reaction, have demonstrated that continuous flow processing can lead to the formation of trisubstituted pyridines as single regioisomers in good yields, avoiding the need to isolate and purify intermediates. beilstein-journals.org This one-step process in a microwave flow reactor highlights the potential for streamlining the synthesis of compounds like this compound. beilstein-journals.org
Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Pyridine Synthesis
| Parameter | Batch Reaction | Continuous Flow Reaction |
| Reaction Time | 24 hours | 20 minutes |
| Conversion | ~100% | 100% |
| Yield | Good | Superior |
| Process | Isolation of intermediates | One-step process |
Data based on a representative aldol (B89426) reaction for a substituted pyridine synthesis. beilstein-journals.org
Managing Exothermic Reactions and Hazardous Reagents in Flow
The synthesis of halogenated pyridines often involves highly exothermic reactions and the use of hazardous reagents. wiley.com Flow chemistry offers a safer environment for such processes. nih.gov The small reaction volumes within a flow reactor minimize the risk associated with thermal runaways, as heat generated from exothermic reactions is efficiently dissipated. wiley.comresearchgate.net
Nitration reactions, which can be highly exothermic and involve explosive intermediates, have been successfully and safely conducted in flow reactors. wiley.com Similarly, the use of hazardous reagents like diazomethane (B1218177) can be managed more safely in continuous flow systems by generating and consuming the reagent in situ, thus avoiding the accumulation of large, potentially explosive quantities. wiley.com This principle is directly applicable to the synthesis of this compound, where precise control over reactive intermediates is paramount.
Scalability Considerations for Industrial Production
The scalability of a synthetic process is a critical factor for its industrial viability. Flow chemistry provides a more straightforward path to scale-up compared to traditional batch methods. wikipedia.org Instead of redesigning large reactors, scaling up in flow chemistry can often be achieved by running the process for a longer duration or by "numbering up" – using multiple reactors in parallel. uc.pt
The synthesis of active pharmaceutical ingredients (APIs) and fine chemicals has seen successful implementation of scalable continuous flow processes. uc.pt For example, a two-step continuous-flow synthesis of pralidoxime (B1201516) (2-PAM) iodide demonstrated robust production with significant space-time yields. chempanda.com Such examples underscore the potential for developing a scalable and economically viable manufacturing process for this compound. The development of scalable deposition methods for charge-transport layers in perovskite solar cells also highlights the advancements in scaling up solution-based processing, which can be analogous to the production of chemical intermediates. wikipedia.org
Development of Novel Catalytic Systems
Catalysis plays a central role in the synthesis of substituted pyridines. The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and scope of reactions leading to compounds like this compound. Recent research has focused on both metal-based and metal-free catalysts.
For instance, copper-based zeolite catalysts have shown high efficiency in the selective oxidation of 3-methyl-pyridine to niacin under mild conditions, offering a green alternative to conventional methods. oaepublish.com The use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst for the N-oxidation of pyridine derivatives also demonstrates a safe, green, and highly efficient process. organic-chemistry.org Such catalytic systems could be adapted for key steps in the synthesis of this compound.
Chemoinformatics and High-Throughput Experimentation for Reaction Discovery
The integration of chemoinformatics and high-throughput experimentation (HTE) is accelerating the discovery and optimization of new synthetic routes. researchgate.net Chemoinformatics employs computational methods to analyze large datasets and predict the properties and reactivity of molecules, guiding the design of experiments. nih.gov
HTE allows for the rapid screening of a large number of reaction conditions in parallel, using minimal amounts of starting materials. researchgate.net This approach has been successfully used to optimize salt screening for synthetic intermediates and to discover new catalytic systems. researchgate.netresearchgate.net For example, molecular modeling and docking studies have been used to guide the optimization of pyridine derivatives as anticoagulants. nih.gov These computational approaches, combined with HTE, can be powerful tools for identifying optimal conditions and novel catalysts for the synthesis of this compound, ultimately reducing development time and resources.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-isopropylnicotinaldehyde, and how can reaction conditions be optimized?
- Methodology : Begin with chlorination and alkylation of nicotinaldehyde derivatives. Use regioselective catalysts (e.g., Pd/C for hydrogenation) and monitor intermediates via thin-layer chromatography (TLC). Optimize temperature (e.g., 80–120°C for Friedel-Crafts alkylation) and solvent polarity (e.g., dichloromethane for electrophilic substitution). Validate purity with HPLC or GC-MS .
- Data Example :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Cl₂, FeCl₃, 40°C | 65 | 92% |
| 2 | Isopropyl bromide, AlCl₃, 100°C | 48 | 85% |
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodology :
- ¹H NMR : Look for aldehyde proton resonance at δ 9.8–10.2 ppm (singlet). The isopropyl group shows a septet (δ 1.2–1.4 ppm) and doublet (δ 2.5–2.7 ppm). Chlorine substitution deshields adjacent protons, shifting aromatic peaks to δ 7.8–8.3 ppm .
- IR : Confirm C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at 550–650 cm⁻¹. Compare with reference libraries (e.g., NIST Chemistry WebBook) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor aldehyde oxidation via peroxide value testing and UV-Vis spectroscopy (λ = 270 nm for aldehyde degradation products). Use inert atmospheres (N₂) for long-term storage .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations predict the electronic properties of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP with 6-31G* basis set) to calculate frontier molecular orbitals (HOMO/LUMO). Include exact exchange terms (e.g., Becke’s 1993 model) to improve accuracy for halogenated systems . Analyze charge distribution to predict nucleophilic attack sites (e.g., aldehyde carbon) .
- Data Example :
| Property | B3LYP/6-31G* | Experimental (X-ray) |
|---|---|---|
| HOMO (eV) | -6.2 | -6.1 (UPS) |
| C-Cl Bond Length (Å) | 1.73 | 1.75 |
Q. What experimental and computational strategies resolve contradictions in reported reaction mechanisms involving this compound?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare for C-H vs. C-D bonds to distinguish radical vs. polar mechanisms.
- DFT Transition-State Analysis : Identify rate-limiting steps (e.g., Cl⁻ elimination vs. aldehyde proton transfer). Use solvent continuum models (e.g., PCM for DCM) to validate experimental kinetics .
Q. How can advanced mass spectrometry (HRMS/MSⁿ) differentiate isobaric impurities in synthesized this compound?
- Methodology : Use high-resolution Q-TOF to measure exact mass (<5 ppm error). Fragment ions (e.g., [M-Cl]⁺ at m/z 178.0892) confirm structure. Compare isotopic patterns (Cl: 3:1 ratio for M/M+2) against synthetic byproducts (e.g., dichlorinated analogs) .
Methodological Guidelines for Research Design
Q. How should researchers design experiments to validate the catalytic activity of this compound in heterocyclic synthesis?
- Recommendations :
- Use DOE (Design of Experiments) to test variables (catalyst loading, solvent, temperature).
- Include negative controls (e.g., unsubstituted nicotinaldehyde) and quantify yields via internal standards (e.g., anthracene for GC-MS) .
- Apply statistical tools (ANOVA) to identify significant factors (p < 0.05) .
Q. What criteria ensure reliable sourcing and validation of physicochemical data for this compound?
- Evaluation Framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
